molecular formula C18H18N2O3S B5795168 1-{2-[(4-nitrophenyl)thio]benzoyl}piperidine

1-{2-[(4-nitrophenyl)thio]benzoyl}piperidine

Cat. No. B5795168
M. Wt: 342.4 g/mol
InChI Key: BPFVRAVJQSULDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{2-[(4-nitrophenyl)thio]benzoyl}piperidine, also known as NPPB, is a chemical compound that has been widely used in scientific research for its unique properties. NPPB is a potent inhibitor of chloride channels and has been shown to have a variety of biochemical and physiological effects. In

Mechanism of Action

1-{2-[(4-nitrophenyl)thio]benzoyl}piperidine inhibits chloride channels by binding to a specific site on the channel protein. This binding causes a conformational change in the protein that prevents chloride ions from passing through the channel. 1-{2-[(4-nitrophenyl)thio]benzoyl}piperidine has been shown to be a non-specific inhibitor of chloride channels, meaning that it can inhibit multiple types of chloride channels.
Biochemical and Physiological Effects:
1-{2-[(4-nitrophenyl)thio]benzoyl}piperidine has been shown to have a variety of biochemical and physiological effects. In smooth muscle cells, 1-{2-[(4-nitrophenyl)thio]benzoyl}piperidine has been shown to inhibit the contraction of the cells, which can be useful in studying the regulation of smooth muscle contraction. In endothelial cells, 1-{2-[(4-nitrophenyl)thio]benzoyl}piperidine has been shown to inhibit the release of nitric oxide, which can be useful in studying the regulation of blood vessel dilation. In epithelial cells, 1-{2-[(4-nitrophenyl)thio]benzoyl}piperidine has been shown to inhibit the secretion of fluid, which can be useful in studying the regulation of fluid transport across epithelial membranes.

Advantages and Limitations for Lab Experiments

One advantage of using 1-{2-[(4-nitrophenyl)thio]benzoyl}piperidine in lab experiments is its potency as a chloride channel inhibitor. 1-{2-[(4-nitrophenyl)thio]benzoyl}piperidine has been shown to be more potent than other chloride channel inhibitors, such as 5-nitro-2-(3-phenylpropylamino)benzoic acid (1-{2-[(4-nitrophenyl)thio]benzoyl}piperidine). However, one limitation of using 1-{2-[(4-nitrophenyl)thio]benzoyl}piperidine is its non-specificity as a chloride channel inhibitor. This can make it difficult to study the effects of specific chloride channels in cells.

Future Directions

There are several future directions for the use of 1-{2-[(4-nitrophenyl)thio]benzoyl}piperidine in scientific research. One area of interest is the study of the role of chloride channels in cancer cells. It has been shown that chloride channels play a role in the migration and invasion of cancer cells, and 1-{2-[(4-nitrophenyl)thio]benzoyl}piperidine could be used to study the regulation of these processes. Another area of interest is the study of the role of chloride channels in the immune system. It has been shown that chloride channels play a role in the activation of immune cells, and 1-{2-[(4-nitrophenyl)thio]benzoyl}piperidine could be used to study the regulation of this process. Finally, 1-{2-[(4-nitrophenyl)thio]benzoyl}piperidine could be used to develop new therapies for diseases that are caused by chloride channel dysfunction, such as cystic fibrosis.

Synthesis Methods

The synthesis of 1-{2-[(4-nitrophenyl)thio]benzoyl}piperidine involves the reaction of 4-nitrothiophenol with 2-bromo-1-(4-nitrophenyl)ethanone in the presence of potassium carbonate and copper(I) iodide. The resulting intermediate is then reacted with piperidine to form 1-{2-[(4-nitrophenyl)thio]benzoyl}piperidine.

Scientific Research Applications

1-{2-[(4-nitrophenyl)thio]benzoyl}piperidine has been widely used in scientific research as a tool to study chloride channels. Chloride channels are membrane proteins that regulate the movement of chloride ions across cell membranes. 1-{2-[(4-nitrophenyl)thio]benzoyl}piperidine has been shown to inhibit chloride channels in a variety of cell types, including smooth muscle cells, endothelial cells, and epithelial cells.

properties

IUPAC Name

[2-(4-nitrophenyl)sulfanylphenyl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c21-18(19-12-4-1-5-13-19)16-6-2-3-7-17(16)24-15-10-8-14(9-11-15)20(22)23/h2-3,6-11H,1,4-5,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPFVRAVJQSULDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=CC=C2SC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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